molecular formula C16H27N3O3 B14590526 2,6-Bis[(diethylamino)methyl]-4-nitrophenol CAS No. 61150-99-0

2,6-Bis[(diethylamino)methyl]-4-nitrophenol

Cat. No.: B14590526
CAS No.: 61150-99-0
M. Wt: 309.40 g/mol
InChI Key: MAEZIIUSIKSULB-UHFFFAOYSA-N
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Description

2,6-Bis[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenolic core substituted with diethylamino groups at the 2 and 6 positions and a nitro group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol typically involves the following steps:

    Nitration: The phenolic compound undergoes nitration to introduce the nitro group at the 4 position.

    Alkylation: The nitrated phenol is then subjected to alkylation with diethylamino groups at the 2 and 6 positions.

The reaction conditions for these steps often involve the use of strong acids for nitration and suitable alkylating agents for the introduction of diethylamino groups. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted phenols.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2,6-Bis[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis[(dimethylamino)methyl]-4-nitrophenol: Similar structure but with dimethylamino groups instead of diethylamino groups.

    2,6-Bis[(diethylamino)methyl]-4-chlorophenol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2,6-Bis[(diethylamino)methyl]-4-nitrophenol is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

61150-99-0

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

2,6-bis(diethylaminomethyl)-4-nitrophenol

InChI

InChI=1S/C16H27N3O3/c1-5-17(6-2)11-13-9-15(19(21)22)10-14(16(13)20)12-18(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3

InChI Key

MAEZIIUSIKSULB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)[N+](=O)[O-]

Origin of Product

United States

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